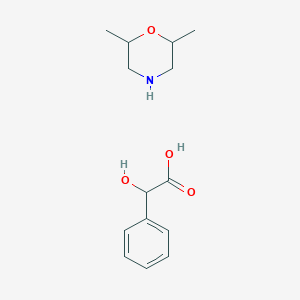

(2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . The reaction conditions often involve specific temperature and pH controls to ensure the selective formation of the (2S,6S) isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution processes, utilizing advanced chromatographic techniques to separate the desired enantiomer from its racemic mixture. The use of high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common in these processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Industry: It is used in the development of pharmaceuticals and agrochemicals, where its chiral properties are crucial for the activity of the final products.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and influence signaling pathways like the mammalian target of rapamycin (mTOR) pathway . These interactions contribute to its potential antidepressant and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

- (2R,6R)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate

- (R,S)-Ketamine

- (R,S)-Norketamine

Uniqueness

(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its isomers and related compounds. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic applications .

Biological Activity

(2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H21NO3

- Molecular Weight : 267.32 g/mol

- CAS Number : 611-71-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

-

Antitumor Effects

- Research indicates that the compound may possess antitumor activity, particularly in inhibiting the proliferation of cancer cells. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest in cancerous cells.

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to reduce inflammatory markers in vitro and in vivo. This could have potential implications for treating inflammatory diseases.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions such as neurodegeneration.

The mechanisms by which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for pathogen survival and proliferation.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and cell survival, including NF-kB and MAPK pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study :

- Antitumor Research :

- Anti-inflammatory Effects :

Data Summary Table

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

2,6-dimethylmorpholine;2-hydroxy-2-phenylacetic acid |

InChI |

InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3 |

InChI Key |

NALUPIVEBULWHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.